17-phenyl-trinor-PGF2alpha isopropyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

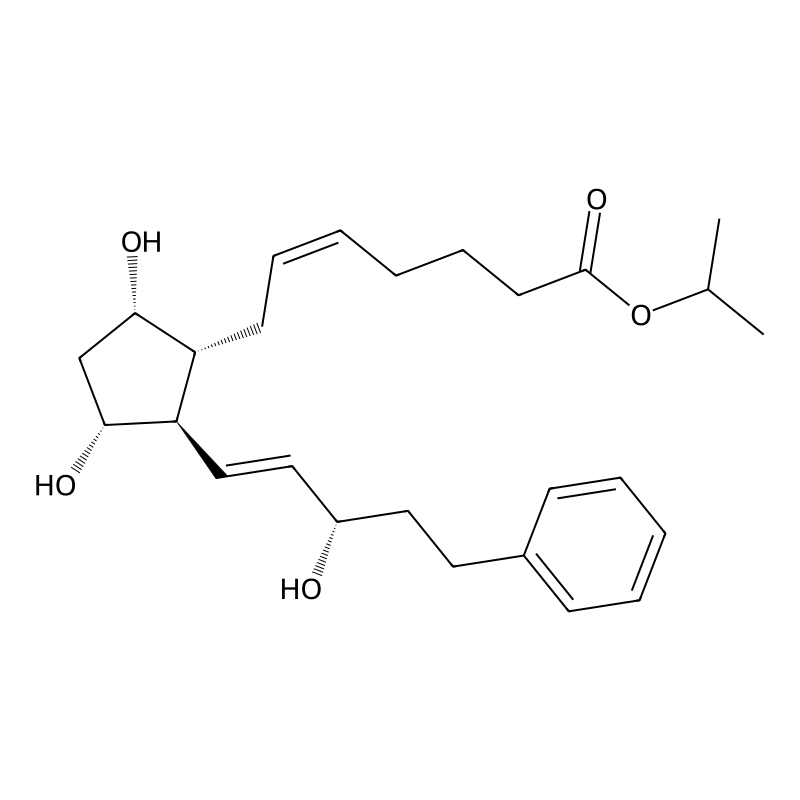

17-phenyl-trinor-prostaglandin F2α isopropyl ester is a synthetic derivative of prostaglandin F2α, a naturally occurring lipid mediator involved in various physiological processes, particularly in the regulation of intraocular pressure. This compound, with a molecular formula of C26H38O5 and a molecular weight of approximately 430 g/mol, belongs to the class of compounds known as prostanoids. These compounds are derived from fatty acids and play significant roles in numerous biological functions, including smooth muscle contraction, blood pressure regulation, and inflammatory responses .

The isopropyl ester form of 17-phenyl-trinor-prostaglandin F2α is characterized by its potential as an ocular hypotensive agent, which means it can lower intraocular pressure—a crucial factor in the management of glaucoma. Despite its promising biological activity, the compound has not been pursued for clinical use due to its tendency to cause ocular irritation compared to other prostaglandin analogs .

Chemical Classification and Background:

17-phenyl-trinor-PGF2alpha isopropyl ester is a synthetic derivative of Prostaglandin F2α (PGF2α), a naturally occurring lipid mediator involved in various physiological processes []. It belongs to the class of compounds known as prostanoids, which are derived from fatty acids and play diverse roles in the body, including regulating smooth muscle contraction, blood pressure, and inflammation [].

Potential for Intraocular Pressure Reduction:

Research has explored the potential of 17-phenyl-trinor-PGF2alpha isopropyl ester as a treatment for glaucoma, a condition characterized by increased intraocular pressure (IOP) that can damage the optic nerve and lead to vision loss []. Studies in animal models demonstrated that the compound effectively lowers IOP by acting on the FP receptor, a G protein-coupled receptor involved in aqueous humor outflow []. However, further development was not pursued due to significant ocular irritation observed in these studies [].

Comparison with Bimatoprost:

Interestingly, the closely related compound, 17-phenyl trinor PGF2α N-ethyl amide, also known as Bimatoprost, is a successful glaucoma medication []. Bimatoprost shares the same core structure as 17-phenyl-trinor-PGF2alpha isopropyl ester but differs in the functional group attached to the carbon at position 17. This difference in structure results in slower conversion to the active free acid form, leading to a more sustained effect and potentially reduced side effects compared to the isopropyl ester derivative [].

The primary chemical reaction involving 17-phenyl-trinor-prostaglandin F2α isopropyl ester is hydrolysis, where the compound reacts with water to yield the active free acid form (17-phenyl-trinor-prostaglandin F2α) and isopropyl alcohol. This transformation is essential for the compound's biological activity as it allows the release of the active moiety that interacts with specific receptors in the body .

The synthesis of 17-phenyl-trinor-prostaglandin F2α isopropyl ester typically involves several steps starting from prostaglandin precursors. The process may include:

- Formation of Prostaglandin Derivatives: Initial synthesis may involve modifying existing prostaglandins to create derivatives that possess desired biological activities.

- Esterification: The key step involves esterifying the free acid form of 17-phenyl-trinor-prostaglandin F2α with isopropanol to form the isopropyl ester.

- Purification: The final product must be purified to remove any unreacted starting materials or by-products.

Specific reaction conditions and reagents used can vary based on laboratory protocols and desired yields .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Irritant;Health Hazard